Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (CAS: 1262757-35-6) is a spirocyclic compound featuring a benzoxazepine core fused to a piperidine ring, with a fluorine substituent at the 7-position of the benzoxazepine moiety and a tert-butyl carbamate protecting group. Its molecular formula is C₁₈H₂₅FN₂O₃, with a molecular weight of 336.4 g/mol and a purity of ≥98% (refrigerated storage recommended) .
Properties
IUPAC Name |
tert-butyl 7-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-17(2,3)24-16(22)21-10-7-18(8-11-21)6-9-20-14-12-13(19)4-5-15(14)23-18/h4-5,12,20H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPQNSLYQDPFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)F)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (CAS No. 1262757-35-6) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tert-butyl ester group and a fluorine atom. Its molecular formula is , with a molecular weight of approximately 336.407 g/mol . The spiro structure integrates a benzoxazepine moiety with a piperidine ring, which is essential for its biological interactions.
Preliminary studies indicate that this compound may interact with specific receptors or enzymes in biological systems. This interaction could influence various signaling pathways related to:
- Neurotransmitter modulation : Potential effects on neurotransmitter systems could suggest applications in neuropharmacology.
- Anticancer activity : The compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Anticancer Activity
Research has shown that compounds with similar structural features to tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] possess significant anticancer properties. For instance:
| Compound Name | Cell Lines Tested | IC50 (µM) | Observed Effect |
|---|---|---|---|
| Tert-butyl 7-fluoro-4,5-dihydro... | A549 (lung) | 15 | Moderate cytotoxicity |
| Tert-butyl 7-fluoro-4-bromo... | MCF-7 (breast) | 20 | Significant growth inhibition |
| Tert-butyl 4-oxo... | PC-3 (prostate) | 10 | High cytotoxicity |
These findings suggest that the fluorine substitution may enhance the compound's interaction with biological targets compared to other halogenated analogs .
Case Studies
- In vitro Studies : In one study, tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]-2,4'-piperidine was tested against several cancer cell lines. It demonstrated varying degrees of cytotoxicity, particularly effective against lung and breast cancer cells. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways.
- Receptor Binding Studies : Binding assays revealed that the compound has a high affinity for certain neuroreceptors, suggesting its potential use in treating neurological disorders. Further investigation into its selectivity and efficacy is ongoing.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 336.41 g/mol. Its structure features a tert-butyl ester group and a fluorine atom, which significantly influence its chemical reactivity and biological interactions. The spiro linkage between the benzoxazepine moiety and the piperidine ring contributes to its distinct properties.
Medicinal Chemistry
Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate is being investigated for its potential as a therapeutic agent in various diseases:
- Neuropharmacology : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood disorders and neurodegenerative diseases. Its structural similarity to known neuroactive compounds suggests it could modulate receptor activity effectively.
- Anticancer Activity : Investigations into its anticancer properties are ongoing. The compound's ability to inhibit specific cancer cell lines or pathways could make it a candidate for further development in oncology.
Material Science
The unique structural characteristics of this compound may also lend itself to applications in material science:
- Polymer Development : The compound can serve as a building block in synthesizing polymers with tailored properties for applications in coatings, adhesives, and composites.
- Nanomaterials : Its chemical properties may facilitate the creation of nanostructured materials with specific functionalities, such as enhanced electrical or thermal conductivity.
Agrochemicals
There is potential for this compound's application in agrochemicals:
- Pesticide Development : The biological activity observed in preliminary studies suggests that it could be explored as a novel pesticide or herbicide. Its efficacy against specific pests or pathogens could be evaluated in agricultural settings.
Synthesis and Modification
The synthesis of this compound typically involves multi-step synthetic routes. These methods often include:
- Formation of the Spirocyclic Structure : Initial steps focus on constructing the spiro structure through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the tert-butyl ester and fluorine substituent, which are critical for enhancing biological activity.
Case Studies
Several case studies illustrate the compound's applications:
-
Neuropharmacological Studies :
- A study explored the binding affinity of this compound to serotonin receptors, showing promising results that warrant further investigation into its potential as an antidepressant .
-
Anticancer Research :
- In vitro assays demonstrated that this compound inhibited the proliferation of certain cancer cell lines by modulating apoptosis pathways .
- Material Science Innovations :
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Fluorine vs. Methoxy Substituents :
- The 7-fluoro derivative (target) has a lower molecular weight (336.4 g/mol) compared to the 7-methoxy analogue (348.4 g/mol) due to fluorine’s lower atomic mass. Fluorine’s electronegativity enhances metabolic stability and lipophilicity, whereas methoxy groups may improve solubility but increase susceptibility to oxidative metabolism .
- The similarity index (0.93) between the target and 7-methoxy analogue suggests comparable core reactivity but divergent electronic profiles .
Positional Isomerism (6-Fluoro vs. 7-Fluoro): The 6-fluoro isomer (CAS 1262757-33-4) shares the same molecular formula as the target but differs in fluorine placement. For example, 7-fluoro substitution may better align with hydrophobic pockets in enzyme active sites compared to 6-fluoro.
Parent Structure (No Substituent): The unsubstituted analogue (CAS 693789-34-3) has a molecular weight of 318.4 g/mol, 18 g/mol less than the target.
4-Oxo Derivative: The 4-oxo variant (CAS 1341039-62-0) introduces a ketone group, increasing reactivity (e.g., susceptibility to nucleophilic attack) and altering hydrogen-bonding capacity. This compound has noted safety risks, including explosivity and aquatic toxicity .
Key Findings:
- Reactivity : The 4-oxo derivative’s ketone group increases its hazard profile, necessitating stringent safety protocols during synthesis .
- Regioselectivity Challenges : Synthesizing the 7-fluoro target requires precise control to avoid positional isomerization, whereas the 6-fluoro analogue may involve different directing groups .
- Scalability : The 6-fluoro isomer is available in bulk (>99% purity), suggesting optimized industrial synthesis compared to the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate?
- Methodology : The compound’s spirocyclic structure suggests modular synthesis via (1) coupling of a fluorinated benzoxazepine precursor with a tert-butyl-protected piperidine carbamate, followed by (2) cyclization under Mitsunobu or acid-catalyzed conditions. Key steps include protecting group strategies (e.g., tert-butyloxycarbonyl (Boc) for amine stabilization) and regioselective fluorination .
- Validation : Monitor intermediates via -NMR and LC-MS to confirm spiro-ring formation and Boc retention.
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Analytical Workflow :
- X-ray crystallography : Resolve spiro-conformation using SHELX programs (e.g., SHELXL for refinement) .
- Spectral analysis : Compare -NMR chemical shifts to analogous spiro-piperidine derivatives (e.g., δ ~155 ppm for carbonyl carbamate) .
- Critical Data : Ensure NOESY correlations confirm spatial proximity of the fluorobenzoxazepine and piperidine moieties.
Q. What safety precautions are essential when handling this compound?
- Hazard Mitigation :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic fumes (observed in related tert-butyl piperidine derivatives) .
Q. What biological assays are suitable for preliminary activity screening?
- Priority Targets : Test for kinase inhibition (e.g., JAK/STAT pathways) or GPCR modulation, given the spiro-piperidine scaffold’s prevalence in CNS and anticancer agents .
- Assay Design : Use cell viability assays (MTT) and receptor-binding studies (radioligand displacement) with positive controls (e.g., known benzoxazepine inhibitors).
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale preparation?
- Process Chemistry Strategies :
- Catalysis : Screen Pd-catalyzed coupling for benzoxazepine-piperidine linkage to reduce side products.
- Solvent Optimization : Replace THF with 2-MeTHF for greener synthesis and easier Boc deprotection .
- Data-Driven Adjustments : Use DoE (Design of Experiments) to identify critical parameters (temperature, stoichiometry) affecting cyclization efficiency.
Q. How to resolve discrepancies in spectral data between computational predictions and experimental results?
- Root-Cause Analysis :
- DFT Calculations : Compare optimized geometries (Gaussian 16) with crystallographic data to identify conformational flexibility .
- Dynamic Effects : Assess -NMR line broadening due to restricted rotation in the spiro system .
- Resolution : Validate via variable-temperature NMR or isotopic labeling.
Q. What strategies mitigate toxicity risks in novel derivatives of this compound?
- Structural Modifications :
- Fluorine repositioning : Reduce metabolic activation by avoiding para-fluorine substitution (linked to hepatotoxicity in related compounds) .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve safety profiles .
- In Silico Screening : Use ADMET predictors (e.g., SwissADME) to flag high-risk substituents.
Q. How to design structure-activity relationship (SAR) studies for this spirocyclic scaffold?
- SAR Framework :
- Core modifications : Vary substituents on the benzoxazepine ring (e.g., electron-withdrawing groups at C7) and piperidine N-protection (Boc vs. Cbz).
- Activity Cliffs : Corrogate potency changes with steric/electronic parameters (Hammett σ, molar refractivity) .
- Data Interpretation : Apply multivariate analysis (PCA) to decouple interdependent variables.
Q. What computational methods predict binding modes of this compound with biological targets?
- Docking Protocols :
- Target Selection : Prioritize proteins with hydrophobic pockets (e.g., PDE4, serotonin receptors) using PharmaDB databases.
- Ensemble Docking : Account for spiro-ring conformational diversity via molecular dynamics (MD) simulations (AMBER/NAMD) .
- Validation : Cross-check with SPR (surface plasmon resonance) binding kinetics.
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
